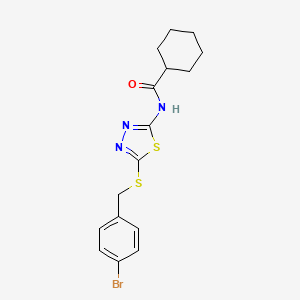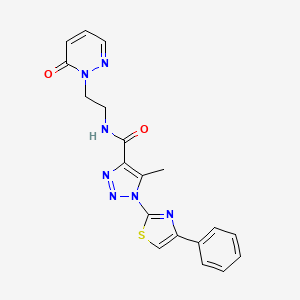![molecular formula C19H21N3O2S B3001614 (2,6-Dimethylmorpholino)(3-methyl-6-phenylimidazo[2,1-b]thiazol-2-yl)methanone CAS No. 852132-61-7](/img/structure/B3001614.png)
(2,6-Dimethylmorpholino)(3-methyl-6-phenylimidazo[2,1-b]thiazol-2-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves multi-step procedures that are tailored to introduce specific functional groups and structural motifs known to confer biological activity. For instance, the synthesis of a series of (1,3-dialkyl-5-amino-1H-pyrazol-4-yl)arylmethanones was reported to include steps that ultimately led to compounds with central nervous system depressant activity and potential anticonvulsant properties . Similarly, a focused library of [4-(2-hydroxyphenyl)thiazol-2-yl]methanones was prepared through a four-step synthesis aimed at inhibiting type III secretion in Gram-negative bacteria . These methods highlight the importance of careful design and execution in the synthesis of bioactive methanones.
Molecular Structure Analysis
The molecular structures of compounds within this class are characterized by the presence of arylmethanone frameworks, which are often linked to heterocyclic moieties that can significantly influence their biological activities. For example, the presence of a pyrazolyl group linked to an arylmethanone has been associated with central nervous system depressant activity . The structural characterization of these compounds typically involves spectroscopic methods such as IR, 1H, and 13C-NMR, as well as X-ray diffraction data, which provide detailed information about the molecular conformation and electronic distribution .
Chemical Reactions Analysis
The chemical reactivity of such compounds is influenced by the functional groups present in their structures. The arylmethanone core can participate in various chemical reactions, potentially leading to the formation of new derivatives with altered biological activities. The presence of heterocyclic rings, such as pyrazolyl or thiazolyl groups, can also affect the compound's reactivity, enabling interactions with biological targets or enzymes .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are determined by their molecular structures. The introduction of different substituents can alter properties such as solubility, melting point, and stability. These properties are crucial for the pharmacokinetic and pharmacodynamic profiles of the compounds, affecting their absorption, distribution, metabolism, and excretion (ADME) characteristics. The papers do not provide specific data on the physical and chemical properties of the compound "(2,6-Dimethylmorpholino)(3-methyl-6-phenylimidazo[2,1-b]thiazol-2-yl)methanone", but the reported properties of similar compounds can offer a general understanding of what might be expected .
Direcciones Futuras
The future directions for research on this compound could include further exploration of its potential uses in peptide and ester synthesis, as well as investigation into its potential biological activities. Given the cytotoxic activity of similar compounds, it may also be of interest to explore its potential as an anticancer agent .
Propiedades
IUPAC Name |
(2,6-dimethylmorpholin-4-yl)-(3-methyl-6-phenylimidazo[2,1-b][1,3]thiazol-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2S/c1-12-9-21(10-13(2)24-12)18(23)17-14(3)22-11-16(20-19(22)25-17)15-7-5-4-6-8-15/h4-8,11-13H,9-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBZLESXIWIWSTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C2=C(N3C=C(N=C3S2)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-[1,1'-biphenyl]-4-carboxamide hydrochloride](/img/structure/B3001533.png)
![Methyl 9-oxa-1-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B3001537.png)
![2,4-dichloro-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide](/img/structure/B3001538.png)



![N-[[4-(2,5-dimethylphenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide](/img/structure/B3001545.png)
![3-[3-(4-benzylpiperazine-1-carbonyl)phenyl]-7-chloro-2-sulfanylidene-1H-quinazolin-4-one](/img/no-structure.png)
![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3,4-dimethylbenzamide](/img/structure/B3001547.png)




